3-chloro-N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[b]thiophene core, a sulfonyl group, and a dihydroquinoline moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[b]thiophene core, which is functionalized with a carboxamide group. The introduction of the sulfonyl group is achieved through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The dihydroquinoline moiety is then incorporated through a cyclization reaction, which may involve the use of catalysts and specific reaction conditions to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chloro group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or heteroaryl groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that the compound may have therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: The compound’s chemical reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group and dihydroquinoline moiety are believed to play key roles in its biological activity, potentially interacting with enzymes or receptors to modulate their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-(quinolin-1-ylsulfonyl)phenyl)benzo[b]thiophene-2-carboxamide
- 3-chloro-N-(4-((2,3-dihydroquinolin-1(2H)-yl)sulfonyl)phenyl)benzo[b]thiophene-2-carboxamide
Uniqueness
Compared to similar compounds, 3-chloro-N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide stands out due to its specific structural features, such as the presence of the 3,4-dihydroquinoline moiety, which may confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-chloro-N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3S2/c25-22-19-8-2-4-10-21(19)31-23(22)24(28)26-17-11-13-18(14-12-17)32(29,30)27-15-5-7-16-6-1-3-9-20(16)27/h1-4,6,8-14H,5,7,15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKXIIPXBCDDAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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